2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride
2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride
Benserazide hydrochloride, also known as Ro 4-4602, is a hydrochloride that is the monohydrochloride salt of benserazide. Benserazide is an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that has dopamine decarboxylase activity. Benserazide hydrochloride is used as an antiparkinsonian. It is a peripheral decarboxylase inhibitor. It is used as an inhibitor for aromatic L-aminoacid decarboxylase. Further, it serves as an inhibitor of tyrosine hydroxylase (TH) and Tryptophan hydroxylase (TPH) inhibitor. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide can block HK2 enzymatic activity in vitro. It is used along with levodopa to treat Parkinson′s disease.
Brand Name:
Vulcanchem
CAS No.:
14919-77-8
VCID:
VC0001306
InChI:
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
SMILES:
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Molecular Formula:
C10H15N3O5 • HCl
Molecular Weight:
293.7 g/mol
2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride
CAS No.: 14919-77-8
APIs
VCID: VC0001306
Molecular Formula: C10H15N3O5 • HCl
Molecular Weight: 293.7 g/mol
Purity: 98%
CAS No. | 14919-77-8 |
---|---|
Product Name | 2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride |
Molecular Formula | C10H15N3O5 • HCl |
Molecular Weight | 293.7 g/mol |
IUPAC Name | 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
Standard InChI | InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H |
Standard InChIKey | ULFCBIUXQQYDEI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |
Canonical SMILES | [H+].C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.[Cl-] |
Description | Benserazide hydrochloride, also known as Ro 4-4602, is a hydrochloride that is the monohydrochloride salt of benserazide. Benserazide is an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that has dopamine decarboxylase activity. Benserazide hydrochloride is used as an antiparkinsonian. It is a peripheral decarboxylase inhibitor. It is used as an inhibitor for aromatic L-aminoacid decarboxylase. Further, it serves as an inhibitor of tyrosine hydroxylase (TH) and Tryptophan hydroxylase (TPH) inhibitor. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide can block HK2 enzymatic activity in vitro. It is used along with levodopa to treat Parkinson′s disease. |
Purity | 98% |
Related CAS | 14046-64-1, 31796-68-6 |
Solubility | 35.4 [ug/mL] |
Synonyms | BENSERAZIDE HYDROCHLORIDE; Benserazide HCl; 14919-77-8; Benzerazide hydrochloride; 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride |
Reference | 1. Matheoud D, Cannon T, Voisin A, Penttinen AM, Ramet L, Fahmy AM, Ducrot C, Laplante A, Bourque MJ, Zhu L, Cayrol R, Le Campion A, McBride HM, Gruenheid S, Trudeau LE, Desjardins M. Intestinal infection triggers Parkinson's disease-like symptoms in Pink1-/- mice. Nature. 2019 Jul;571(7766):565-569. doi: 10.1038/s41586-019-1405-y. Epub 2019 Jul 17. PMID: 31316206. 2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217. 3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741. 4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734. 5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233. |
PubChem Compound | 26964 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume